1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as FNPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FNPC belongs to the class of dihydropyridine derivatives, which have been widely studied for their pharmacological properties.
Scientific Research Applications
1. Kinase Inhibition and Cancer Treatment
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the specified compound, have been identified as potent and selective Met kinase inhibitors. These inhibitors show promise in cancer treatment, with one analog demonstrating complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model. Due to its effectiveness and safety profile, this analog has advanced into phase I clinical trials (Schroeder et al., 2009).
2. HIV Integrase Inhibition
Research on compounds similar to 1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, such as N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, has indicated significant potential in inhibiting HIV-integrase, a key enzyme required for HIV replication. Certain modified structures within this class showed potent inhibition, highlighting their potential as antiviral agents (Pace et al., 2007).
3. Antimycobacterial Activity
Dihydropyridines (DHPs) with carboxamides, structurally similar to the target compound, have shown promising anti-tuberculosis activity. N-aryl1,4-dihydropyridine-3,5-dicarboxamides were synthesized and screened against Mycobacterium species, with certain compounds exhibiting potent antimycobacterial activity comparable to existing treatments (Mohammadpour, 2012).
4. Receptor Agonist Evaluation
Carboxamide-type synthetic cannabinoids, sharing structural similarities with the specified compound, have been synthesized and evaluated as CB1/CB2 receptor agonists. These studies help in understanding the pharmacological properties of these compounds, crucial for forensic cases (Doi et al., 2017).
5. Antihypertensive and Coronary Vessel Dilators
Compounds like 1,4-Dihydropyridines bearing carboxy functions, closely related to the chemical , are known for their antihypertensive properties and ability to dilate coronary vessels. These compounds are synthesized through a specific condensation process and have shown significant therapeutic potential in cardiovascular diseases (Abernathy, 1978).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-14-4-1-3-13(11-14)12-22-10-2-5-17(19(22)25)18(24)21-15-6-8-16(9-7-15)23(26)27/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVNRWRZDNVKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.